molecular formula C18H17N3O3S B2804324 N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide CAS No. 1089534-95-1

N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide

Cat. No. B2804324
CAS RN: 1089534-95-1
M. Wt: 355.41
InChI Key: RZMVMIMWOAZGEU-UHFFFAOYSA-N
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Description

“N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide” is a small molecule inhibitor . It has been identified as a complex with TANKYRASE-1, a protein involved in the Wnt pathway . This molecule has been of interest due to its potential in modulating the Wnt pathway in vivo .


Synthesis Analysis

The synthesis of similar quinazolinone derivatives has been reported in the literature . A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .


Molecular Structure Analysis

The molecule has a flattened structure . The dihedral angles of the quinazolinone plane and other parts of the molecule are around 9.52 (4)° and 11.94 (6)°, respectively .


Chemical Reactions Analysis

Quinazolinone derivatives have been reported to react with various primary aromatic amines, heterocyclic amines, and diamines under different conditions . They also reacted with both sodium azide and active methylene compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar quinazolinone derivatives have been reported . For instance, N-(4-Methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamide has a melting point of 273–275°C .

Scientific Research Applications

Green Chemistry Approaches

This compound has been synthesized using green chemistry approaches, which include the utilization of Deep Eutectic Solvents (DES) and microwave-induced synthesis . These methods are environmentally friendly and efficient, making them ideal for large-scale production.

Antibacterial Activity

Quinazolinone derivatives, such as the one , have been found to exhibit excellent antibacterial activity . They have been tested against various bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa .

Antiviral Activity

These compounds have also shown potential as antiviral agents . Their structure can be altered using different synthetic approaches to enhance this biological activity.

Anticancer Activity

Quinazolinone derivatives have been studied for their anticancer properties . Their potential to act as anticancer agents depends on their structure, which can be modified using various synthetic methods.

Enzyme Inhibitory Activity

These compounds have demonstrated enzyme inhibitory activity . This makes them potential candidates for the development of new drugs targeting specific enzymes.

Anti-HIV Activity

Quinazolinone derivatives have shown potential as anti-HIV agents . This opens up new avenues for the development of drugs for the treatment of HIV.

Mechanism of Action

The molecule has been identified as an orally active antagonist of Wnt pathway activity . It effectively binds to the active site of the target human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions .

Future Directions

The molecule has shown potential in modulating the Wnt pathway in vivo, suggesting its potential for further in vivo validation studies . Its high lipophilic efficiency and favorable physicochemical properties make it a promising candidate for future research .

properties

IUPAC Name

N-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(25(23,24)12-11-14-7-3-2-4-8-14)13-17-19-16-10-6-5-9-15(16)18(22)20-17/h2-12H,13H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMVMIMWOAZGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C(=O)N1)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide

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